2-Phenylquinoline-8-thiol

Catalog No.
S13401462
CAS No.
15759-12-3
M.F
C15H11NS
M. Wt
237.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylquinoline-8-thiol

CAS Number

15759-12-3

Product Name

2-Phenylquinoline-8-thiol

IUPAC Name

2-phenylquinoline-8-thiol

Molecular Formula

C15H11NS

Molecular Weight

237.32 g/mol

InChI

InChI=1S/C15H11NS/c17-14-8-4-7-12-9-10-13(16-15(12)14)11-5-2-1-3-6-11/h1-10,17H

InChI Key

JFEMPPJKKBHYRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3S)C=C2

2-Phenylquinoline-8-thiol is an organic compound characterized by a quinoline structure with a phenyl group and a thiol functional group at the 8-position. This compound belongs to the family of quinoline derivatives, which are known for their diverse biological and chemical properties. The presence of the thiol group (-SH) enhances its reactivity and potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and material science.

Typical of thiols and quinolines. These include:

  • Nucleophilic substitutions: The thiol group can act as a nucleophile, participating in reactions with electrophiles.
  • Oxidation reactions: Thiols can be oxidized to disulfides or sulfonic acids, which alters their reactivity and biological activity.
  • Metal chelation: The nitrogen atom in the quinoline ring can coordinate with metal ions, forming stable complexes that are useful in catalysis and drug design .

The biological activity of 2-Phenylquinoline-8-thiol has been explored in various studies, highlighting its potential as:

  • Antimicrobial agent: It has shown effectiveness against certain bacterial strains, including Staphylococcus aureus, through inhibition of efflux pumps .
  • Anticancer properties: Compounds derived from quinoline structures have been investigated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division .
  • Antioxidant activity: The thiol group contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress .

Several methods have been developed for synthesizing 2-Phenylquinoline-8-thiol:

  • Condensation Reactions: One common method involves the condensation of 2-aminobenzylamine with appropriate aldehydes or ketones under acidic conditions.
  • Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by using microwave irradiation, allowing for rapid synthesis of quinoline derivatives .
  • Transition-Metal Catalyzed Reactions: Utilizing palladium or copper catalysts facilitates the formation of carbon-sulfur bonds in the presence of thiols .

2-Phenylquinoline-8-thiol has several applications across different fields:

  • Pharmaceuticals: Its potential as an antimicrobial and anticancer agent makes it valuable in drug development.
  • Analytical Chemistry: The compound can be used as a chelating agent for metal ions in analytical applications.
  • Material Science: Due to its unique properties, it may be utilized in creating advanced materials with specific electronic or optical characteristics.

Studies on the interactions of 2-Phenylquinoline-8-thiol with biomolecules reveal insights into its biological mechanisms. For instance:

  • Binding Studies: Research has demonstrated its interaction with bovine serum albumin, indicating how it may behave in biological systems .
  • Mechanistic Investigations: Understanding how this compound interacts at the molecular level helps elucidate its pharmacological effects.

Several compounds share structural similarities with 2-Phenylquinoline-8-thiol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
8-HydroxyquinolineHydroxy group at position 8Known for strong metal chelation properties
2-MethylquinolineMethyl substitution at position 2Exhibits different biological activities
4-AminoquinolineAmino group at position 4Used primarily as a precursor in drug synthesis
2-(4-Methylphenyl)quinolinePara-methyl substitution on phenylAlters solubility and reactivity

Each of these compounds possesses unique characteristics that differentiate them from 2-Phenylquinoline-8-thiol, particularly regarding their reactivity and biological activities.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

237.06122053 g/mol

Monoisotopic Mass

237.06122053 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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